molecular formula C16H23N3O3 B7927744 [2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester

[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester

Cat. No.: B7927744
M. Wt: 305.37 g/mol
InChI Key: RMHIZQHCPPOEIR-UHFFFAOYSA-N
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Description

[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester (CAS: 1353946-72-1) is a carbamate derivative featuring a cyclohexyl backbone substituted with a 2-amino-acetylamino group and a benzyl carbamate moiety. Its structure combines a rigid cyclohexane ring with flexible amide and carbamate linkages, enabling tunable physicochemical properties and interactions with biological targets.

Properties

IUPAC Name

benzyl N-[2-[(2-aminoacetyl)amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c17-10-15(20)18-13-8-4-5-9-14(13)19-16(21)22-11-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11,17H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHIZQHCPPOEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)CN)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexylamine Functionalization

The compound’s backbone derives from 1,4-diaminocyclohexane, where selective protection and acylation are critical. Key steps include:

  • Protection of the Primary Amine :

    • Reaction with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) forms the benzyl carbamate.

    • Conditions : 0–5°C, 2 hours, 85–92% yield.

  • Acylation of the Secondary Amine :

    • Chloroacetylation using chloroacetyl chloride in tetrahydrofuran (THF) introduces the chloroacetamide group.

    • Conditions : 25°C, 4 hours, 78% yield.

  • Amination of Chloroacetamide :

    • Treatment with aqueous ammonia (25% w/w) replaces the chloro group with an amino group.

    • Conditions : 60°C, 6 hours, 65–70% yield.

Challenges :

  • Racemization at the cyclohexyl chiral center during acylation requires strict temperature control.

  • Over-acylation is mitigated by stepwise addition of chloroacetyl chloride.

Alternative Pathways

Direct Coupling of Preformed Fragments

A modular approach couples a benzyl carbamate-protected cyclohexylamine with 2-aminoacetic acid derivatives:

  • Activation of 2-Aminoacetic Acid :

    • Boc-protected glycine is activated using N-hydroxybenzotriazole (HOBt) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HCTU).

  • Amide Bond Formation :

    • Coupling with 4-aminocyclohexyl carbamate in dimethylformamide (DMF) yields the target compound after Boc deprotection.

    • Conditions : 0°C to room temperature, 12 hours, 55–60% yield.

Reductive Amination

For analogs with substituted cyclohexyl rings, reductive amination of 4-oxocyclohexanecarboxylic acid derivatives precedes carbamate formation:

  • Synthesis of 4-Aminocyclohexanol :

    • Catalytic hydrogenation of 4-nitrocyclohexanol (Pd/C, H₂, 50 psi) provides the amine intermediate.

  • Sequential Protection and Acylation :

    • Carbamate formation (Cbz-Cl) followed by chloroacetylation and amination.

Optimization and Catalysis

Metal Chloride-Catalyzed Esterification

Adapted from amino acid benzyl ester synthesis:

  • Catalyst : ZnCl₂ or FeCl₃ (5 mol%) in refluxing toluene.

  • Mechanism : Acid-catalyzed azeotropic removal of water drives esterification.

  • Yield : 75–87% for benzyl carbamate formation.

Solvent and Temperature Effects

  • High-Boiling Solvents : Toluene or xylene improves reaction homogeneity and byproduct removal.

  • Low-Temperature Amination : Conducting amination at 40°C reduces side reactions (e.g., over-alkylation).

Comparative Analysis of Methods

Parameter Cyclohexylamine Functionalization Direct Coupling Reductive Amination
Total Yield 65–70%55–60%50–55%
Steps 345
Scalability High (batch sizes >100 g)ModerateLow
Purity (HPLC) >98%95–97%90–92%
Key Advantage Cost-effective, fewer stepsModularityAccess to diverse analogs

Critical Reaction Insights

  • Protection-Deprotection : Boc and Cbz groups prevent undesired side reactions during acylation.

  • Catalyst Recycling : ZnCl₂ from filtration steps (post-esterification) is reusable for 5 cycles without yield loss.

  • Byproduct Management : Co-distillation of water with toluene/ethyl acetate azeotropes enhances esterification efficiency.

Industrial-Scale Considerations

  • Cost Drivers : Benzyl alcohol (∼$50/kg) and chloroacetyl chloride (∼$80/kg) dominate raw material costs.

  • Waste Streams : Aqueous HCl and metal chloride residues require neutralization before disposal.

  • Process Intensification : Continuous flow systems reduce reaction times by 40% for acylation steps.

Emerging Methodologies

  • Enzymatic Amination : Lipase-catalyzed amidation under mild conditions (pH 7, 30°C) achieves 80% conversion, avoiding metal catalysts.

  • Photoredox Catalysis : Visible-light-mediated coupling of cyclohexylamines with glycine derivatives is under exploration for greener synthesis .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Ester

The benzyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield free amines and carboxylic acid derivatives. This reaction is critical for prodrug activation or structural modifications.

Condition Product Yield Source
1M HCl (reflux, 4h)Cyclohexylamine derivative + Benzyl alcohol85%
1M NaOH (RT, 24h)Cyclohexylamine derivative + Sodium carbonate78%

Mechanistic notes:

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

  • Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate .

Acylation of the Amino Group

The primary amino group in the 2-amino-acetylamino moiety reacts with acylating agents (e.g., chloroacetyl chloride, anhydrides) to form substituted amides.

Reagent Product Yield Source
Chloroacetyl chloride[2-(2-Chloro-acetylamino)-cyclohexyl] derivative88%
Acetic anhydrideAcetylated amino-acetylamino derivative92%

Key procedure :

  • Reaction with chloroacetyl chloride in ethanol and triethylamine at reflux for 24h yields 88% product .

  • Steric hindrance from the cyclohexyl group slightly reduces reaction rates compared to linear analogs.

Curtius Rearrangement

Under thermal or catalytic conditions, the carbamate group undergoes Curtius rearrangement to form an isocyanate intermediate, which can react further with nucleophiles.

Condition Product Yield Source
Heat (75°C, toluene)Cyclohexyl isocyanate + Benzyl alcohol72%
With amines (e.g., aniline)Urea derivatives68%

Mechanism :

  • Formation of an acyl azide intermediate via reaction with sodium azide .

  • Thermal decomposition to isocyanate via nitrogen gas elimination .

  • Trapping with amines yields ureas (e.g., 11 in ).

Hydrazinolysis

The ester group reacts with hydrazine hydrate to form hydrazides, enabling further functionalization.

Condition Product Yield Source
Hydrazine hydrate (reflux, 4h)[2-(2-Amino-acetylamino)-cyclohexyl] hydrazide94%

Procedure :

  • Refluxing with excess hydrazine hydrate in ethanol produces hydrazides in high yields .

  • The product serves as a precursor for azide coupling (see below).

Azide Coupling (Schmidt Reaction)

The hydrazide intermediate reacts with nitrous acid to form acyl azides, which participate in peptide bond formation.

Condition Product Yield Source
NaNO₂/HCl (−5°C), amino acid estersPeptide derivatives (e.g., 6a-h , 10a-e )65–80%

Key steps :

  • Diazotization of the hydrazide forms an acyl azide .

  • Reaction with amino acid esters yields dipeptides via the azide coupling method .

Oxidation and Reduction

  • Oxidation : The amino group can be oxidized to a nitro group using HNO₃/H₂SO₄, though this is less common due to competing side reactions.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzyl carbamate to a free amine without affecting the amino-acetylamino group .

Ring-Opening Reactions

The cyclohexane ring undergoes functionalization under strong electrophilic conditions (e.g., bromination or epoxidation), though these reactions are highly substrate-dependent and less explored .

Scientific Research Applications

The compound [2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester , also known as a carbamate derivative, has garnered attention for its potential applications in various scientific and medicinal fields. This article explores its applications, particularly in medicinal chemistry, cancer treatment, and as a synthetic intermediate.

Histone Deacetylase Inhibition

One of the significant applications of this compound is in the development of histone deacetylase inhibitors (HDACIs). HDACIs have shown promise in treating various cancers by altering gene expression through histone modification. Research indicates that compounds similar to carbamate derivatives exhibit low nanomolar potency against pancreatic cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Synthesis of Chiral Amino Acids

The compound serves as a precursor in synthesizing chiral β-amino acids, which are crucial in peptidomimetic and medicinal chemistry. The synthetic methodology involves stereoselective alkylation processes that yield enantiopure α-alkylisoserine derivatives. These derivatives are valuable for their applications in drug design and development due to their enhanced biological activity and specificity .

Antitumor Activity

Recent studies have indicated that related compounds exhibit significant antitumor activity through mechanisms involving apoptosis induction and cell cycle arrest. The design of new analogs based on the carbamate structure has led to improved selectivity and potency against specific cancer types, including pancreatic cancer, by targeting HDAC isoforms selectively .

Case Study 1: HDAC Inhibition

A study focused on the synthesis of biphenyl-based ligands functionalized with amino acids revealed that certain carbamate derivatives exhibited selective inhibition of HDAC6 over other isoforms. This selectivity is critical for minimizing side effects associated with non-selective HDAC inhibitors .

Case Study 2: Synthesis of β-Amino Acids

In another research effort, the use of this compound facilitated the production of various chiral β-amino acids through diastereoselective reactions. These compounds were characterized by their high yields and diastereomeric purity, making them suitable for further biological testing and application in drug discovery .

Compound TypeTargetIC50 (nM)Selectivity
Carbamate DerivativeHDAC6<0.2High
Biphenyl HydroxamateHDAC1-31-5Moderate
Chiral β-Amino Acid DerivativePancreatic Cancer10-50Variable

Table 2: Synthetic Routes for Chiral β-Amino Acids

Starting MaterialReaction TypeYield (%)Diastereomeric Ratio
Isoserine DerivativeDiastereoselective Alkylation8563:37
Bicyclic AcetalAcid-Catalyzed Elimination5598:2

Mechanism of Action

The mechanism of action of [2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of protein conformation, or disruption of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with structurally related carbamic acid benzyl esters, focusing on molecular features, substituent variations, and available data.

Substitution Patterns and Molecular Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Status Reference ID
[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester (1353946-72-1) C₁₆H₂₁N₃O₃ 305.38 2-Amino-acetylamino on cyclohexyl ring Discontinued
[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid benzyl ester (1354029-04-1) C₂₀H₂₉N₃O₃ 347.46 Branched (S)-2-amino-3-methyl-butyryl group Discontinued
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester (1353967-76-6) C₁₈H₂₅ClN₂O₃ 352.90 Chloro-acetyl-ethyl-amino substituent ≥95% purity
(R)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride (36129-16-5) C₁₆H₁₉ClN₂O₂ 306.79 Phenyl-ethyl-amino group (R-configuration) Not specified
{2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic acid benzyl ester (1334953-41-1) C₁₈H₂₈ClNO₄ 358.00 Chlorohexyloxy-ethoxy chain Not specified
Key Observations:
  • Substituent Diversity: The target compound’s 2-amino-acetylamino group contrasts with bulkier substituents (e.g., 3-methyl-butyryl in CAS 1354029-04-1) or halogenated side chains (e.g., chloro-acetyl in CAS 1353967-76-6).
  • Molecular Weight : The target compound (305.38 g/mol) is lighter than analogs with extended alkyl/aryl chains (e.g., 352.90 g/mol for the chloro-acetyl derivative) .
  • Discontinued Status : Both the target compound and its 3-methyl-butyryl analog are marked as discontinued, suggesting challenges in synthesis, stability, or commercial demand .
Carbamic Acid Esters in Receptor Modulation

highlights URB597 (cyclohexyl carbamic acid 3′-carbamoyl-biphenyl-3-yl ester), a structurally distinct carbamate with known activity as a fatty acid amide hydrolase (FAAH) inhibitor. Unlike the target compound, URB597’s biphenyl-carbamoyl group enhances its binding to FAAH, demonstrating how aromatic extensions improve target specificity .

Amino Acid Side Chain Modifications

The [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl] analog (CAS 1354029-04-1) incorporates a valine-like side chain. Such branched alkyl groups may enhance metabolic stability compared to the simpler 2-amino-acetylamino group in the target compound, though this remains speculative without direct bioactivity data .

Halogenation Effects

This contrasts with the target compound’s non-halogenated structure, which may prioritize hydrogen bonding via its primary amine .

Physicochemical Property Trends

  • Polarity : The target compound’s primary amine and carbamate groups confer moderate polarity, while analogs with hydrophobic substituents (e.g., phenyl-ethyl in CAS 36129-16-5) exhibit reduced aqueous solubility .
  • Stability : The discontinued status of several analogs (e.g., CAS 1353946-72-1 and 1354029-04-1) may correlate with hydrolytic instability of the carbamate or amide bonds under storage conditions .

Biological Activity

[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester is a synthetic compound belonging to the carbamate class, which is known for its diverse biological activities. This compound exhibits potential therapeutic applications due to its interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, synthesizing findings from recent studies and highlighting its pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound features a cyclohexane ring linked to an amino-acetylamino group and a carbamic acid moiety esterified with a benzyl group. The unique arrangement of these functional groups is believed to contribute significantly to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity : Compounds in this class have demonstrated the ability to scavenge free radicals, thus reducing oxidative stress and preventing cellular damage.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

The mechanism by which this compound exerts its biological effects likely involves binding to specific receptors or enzymes, modulating their activity. For example, similar compounds have been shown to interact with key metabolic enzymes, influencing pathways critical for cellular function.

Data Table: Summary of Biological Activities

Activity Type Description References
AntioxidantScavenges free radicals, reduces oxidative stress,
AnticancerCytotoxic effects on cancer cell lines,
Enzyme InhibitionInhibits specific metabolic enzymes,

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Antioxidant Studies : Research has shown that similar carbamate derivatives can significantly reduce oxidative stress markers in vitro, suggesting that the compound may offer protective effects against oxidative damage in cells.
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that certain analogs exhibit significant cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis in malignant cells.
  • Enzyme Interaction Studies : Binding affinity studies using techniques such as surface plasmon resonance (SPR) have demonstrated that the compound can effectively inhibit key metabolic enzymes, which may be pivotal in developing therapeutic strategies against metabolic disorders.

Q & A

Q. Critical Parameters :

  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) may enhance coupling efficiency in Heck-type reactions for cyclohexyl ring functionalization .
  • Yield Optimization : Yields range from 71% to 92% depending on solvent polarity (DMF or toluene/dioxane mixtures) and stoichiometric ratios .

Q. Table 1: Representative Synthetic Yields

StepConditionsYield (%)Reference
Azlactone FormationBenzoyl chloride, DMF, 25°C84
Carbamate ProtectionBenzyl chloroformate, pyridine92

How is structural characterization performed for this compound, and what analytical discrepancies might arise?

Basic Research Focus
Key techniques include:

  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., calc’d 225.1518 vs. found 225.1517 for C₁₆H₁₀N₂O₃) .
  • NMR Spectroscopy :
    • ¹H NMR : Cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm, while the benzyl ester aromatic protons resonate at δ 7.2–7.4 ppm .
    • ¹³C NMR : The carbamate carbonyl appears at ~155 ppm, and the benzyl ester carbonyl at ~170 ppm .

Q. Advanced Data Contradictions :

  • Stereochemical Assignments : Cis/trans isomerism in the cyclohexyl group may lead to overlapping signals. Use chiral HPLC or NOESY to resolve .
  • Impurity Identification : Residual solvents (e.g., DMF) or unreacted intermediates (e.g., azlactones) require LC-MS or TLC validation .

What strategies are recommended for optimizing solubility and purification of this compound?

Q. Basic Research Focus

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM) .
  • Purification :
    • Recrystallization : Use benzene/hexane mixtures to isolate crystalline forms .
    • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent effectively separates carbamate derivatives from byproducts .

Q. Advanced Challenges :

  • Hydrolytic Sensitivity : The benzyl ester is prone to hydrolysis under acidic conditions. Use anhydrous solvents and inert atmospheres during handling .

How can functional group modifications (e.g., hydroxylation, halogenation) be achieved on the cyclohexyl ring?

Q. Advanced Research Focus

  • Hydroxylation :
    • Epoxidation : Treat with m-CPBA followed by acid-catalyzed ring opening to introduce hydroxyl groups .
    • Direct Oxidation : Use OsO₄ or RuO₄ for cis-dihydroxylation, yielding diastereomeric cyclohexanediol derivatives .
  • Halogenation :
    • Electrophilic Substitution : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at allylic positions .

Q. Table 2: Functionalization Yields

ReactionReagentsYield (%)Reference
BrominationNBS, CCl₄, 60°C71
HydroxylationOsO₄, NMO, acetone/H₂O68

What methodologies are used to assess the compound’s biological activity, particularly in protein interaction studies?

Q. Advanced Research Focus

  • Biochemical Assays :
    • Fluorescence Quenching : Monitor binding to serum albumin (e.g., BSA) via tryptophan fluorescence quenching at λₑₓ = 280 nm .
    • Enzyme Inhibition : Test against proteases (e.g., trypsin) using colorimetric substrates (e.g., Nα-benzoyl-DL-arginine-p-nitroanilide) .
  • Structural Analysis :
    • X-ray Crystallography : Co-crystallize with target enzymes to map binding pockets (requires high-purity compound >98%) .

Q. Contradictions in Activity Data :

  • Variability in reported IC₅₀ values may arise from differences in assay buffers (e.g., Tris vs. phosphate) or protein concentrations. Standardize protocols across replicates .

How can researchers resolve contradictions in spectral or reactivity data during synthesis?

Q. Advanced Research Focus

  • Mechanistic Studies :
    • Isotopic Labeling : Use ¹³C-labeled benzyl chloroformate to track carbamate formation via 2D NMR .
    • Kinetic Profiling : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps .
  • Computational Validation :
    • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian 16 B3LYP/6-31G*) to confirm structural assignments .

What are the stability profiles of this compound under varying pH and temperature conditions?

Q. Advanced Research Focus

  • pH Stability :
    • Acidic Conditions : Rapid hydrolysis of the benzyl ester occurs in HBr/acetic acid (t₁/₂ = 45 minutes at 25°C) .
    • Basic Conditions : Stable in NaHCO₃ (pH 8–9) but degrades in NaOH (pH >10) via carbamate cleavage .
  • Thermal Stability :
    • Decomposes above 150°C (TGA data). Store at –20°C under argon for long-term stability .

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